1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA
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Overview
Description
Cannabicyclolic Acid (CBLA) is a non-intoxicating cannabinoid found in cannabis. It is the acidic precursor to cannabicyclol (CBL), formed during the photochemical reaction of cannabichromenic acid (CBCA). CBLA is a rare compound that does not directly derive from cannabis but forms under specific reaction conditions such as exposure to ultraviolet light or high temperatures . Its molecular formula is C22H30O4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: CBLA is synthesized through the photochemical reaction of cannabichromenic acid (CBCA). When CBCA is exposed to ultraviolet light or heat, it undergoes a decomposition process, converting into CBLA . This reaction is typically carried out in controlled laboratory conditions to ensure the purity and yield of CBLA.
Industrial Production Methods: Industrial production of CBLA involves the extraction of CBCA from cannabis plants, followed by its conversion to CBLA through controlled exposure to ultraviolet light or heat. High-Performance Liquid Chromatography (HPLC) is often used to isolate and purify CBLA from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: CBLA undergoes several types of chemical reactions, including:
Decarboxylation: CBLA releases carbon dioxide (CO2) to form cannabicyclol (CBL) when exposed to heat.
Oxidation and Reduction: CBLA can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions:
Ultraviolet Light: Used to induce the photochemical conversion of CBCA to CBLA.
Heat: Applied to facilitate the decarboxylation of CBLA to CBL.
Major Products Formed:
Cannabicyclol (CBL): The primary product formed from the decarboxylation of CBLA.
Scientific Research Applications
CBLA has several potential scientific research applications, including:
Mechanism of Action
CBLA does not directly interact with the endocannabinoid system by binding to cannabinoid receptors 1 or 2 (CB1 or CB2). Instead, it may engage in synergistic effects by binding with other cannabinoids, terpenes, and flavonoids, promoting entourage effects . The exact molecular targets and pathways involved in CBLA’s mechanism of action are still under investigation, and more research is needed to fully elucidate its effects .
Comparison with Similar Compounds
CBLA is unique compared to other cannabinoids due to its formation through the photochemical reaction of CBCA and its non-intoxicating nature. Similar compounds include:
Cannabichromenic Acid (CBCA): The precursor to CBLA, which undergoes photochemical conversion to form CBLA.
Cannabidiolic Acid (CBDA): Another acidic cannabinoid found in cannabis, known for its potential anti-inflammatory and antimicrobial properties.
Tetrahydrocannabinolic Acid (THCA): The acidic precursor to tetrahydrocannabinol (THC), known for its psychoactive effects upon decarboxylation.
Properties
Molecular Formula |
C22H30O4 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-hydroxy-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-triene-4-carboxylic acid |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-8-12-11-14-16(19(23)15(12)20(24)25)18-17-13(21(18,2)3)9-10-22(17,4)26-14/h11,13,17-18,23H,5-10H2,1-4H3,(H,24,25) |
InChI Key |
JVOHLEIRDMVLHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C3C4C(C3(C)C)CCC4(O2)C)C(=C1C(=O)O)O |
Origin of Product |
United States |
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